
9-Anthraceneethanol
Overview
Description
9-Anthraceneethanol is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Anthraquinones, a group of compounds to which 9-(2-hydroxyethyl)anthracene belongs, have been reported to interact with various biological targets, including enzymes and cellular receptors .
Mode of Action
For instance, some anthraquinones have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
They can also affect the polyketide pathway, resulting in the formation of hydroxylated anthraquinones .
Pharmacokinetics
These studies suggest that anthraquinones are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
Anthraquinones have been reported to exhibit various biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 9-(2-Hydroxyethyl)anthracene can be influenced by various environmental factors. For instance, the solubility of the compound in water and its partition coefficient can affect its bioavailability and distribution in the body . Furthermore, the compound’s stability can be affected by factors such as temperature, pH, and light exposure .
Biological Activity
9-Anthraceneethanol, also known as 9-anthracenemethanol, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. Its structure, characterized by a hydroxyl group attached to an anthracene moiety, allows it to participate in various chemical reactions and biological processes. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C₁₅H₁₂O
- Molecular Weight : 208.26 g/mol
- Melting Point : 160-165 °C
- Boiling Point : 371 °C
Biological Activity Overview
This compound exhibits a range of biological activities, including cytotoxic effects against cancer cell lines and potential applications in drug delivery systems. Its ability to form complexes with cellular components enhances its therapeutic potential.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, N1-(9-anthracenylmethyl)triamines demonstrated increased potency in murine leukemia cells (L1210) and Chinese hamster ovary (CHO) cells, particularly when treated with alpha-difluoromethylornithine (DFMO). The most effective derivatives showed high affinity for polyamine transporters (PAT), indicating that they can selectively target cancer cells .
Compound | Cell Line | K(i) Value (μM) | Cytotoxicity |
---|---|---|---|
4,4-triamine | L1210 | 1.8 | High |
5,4-triamine | L1210 | 1.7 | High |
N1-(9-anthracenylmethyl)homospermidine | A375 Melanoma | - | Vesicular formation observed |
The mechanism by which this compound exerts its biological effects involves its interaction with cellular membranes and transport systems. The hydroxyl group plays a crucial role in facilitating these interactions. Studies have shown that upon irradiation, this compound can undergo photochemical reactions leading to the generation of reactive species that can induce cellular stress and apoptosis in cancer cells .
The photochemical behavior of this compound is significant for its applications in phototherapy and biomolecular caging. Under UV light, it can undergo dimerization or conversion to anthraquinone, which enhances its luminescent properties. This photochemical activity has been exploited in developing light-triggered drug delivery systems .
Case Studies
- Cytotoxicity Against Melanoma Cells : In a study involving A375 melanoma cells treated with N1-(9-anthracenylmethyl)homospermidine, rapid formation of vesicular structures was noted, suggesting effective cellular uptake and potential for targeted therapy .
- Phototrigger for Biomolecular Caging : Research demonstrated that this compound could serve as a fluorescent phototrigger for DNA conjugates, allowing for controlled release and activation of therapeutic agents upon light exposure .
Scientific Research Applications
Photochemical Applications
9-Anthracenemethanol plays a significant role in photochemical reactions due to its ability to undergo intramolecular electron transfer. This property has been utilized in the study of fluorescence quantum yields and photodimerization processes.
- Intramolecular Electron Transfer : Research indicates that substituted benzoate esters of 9-anthracenemethanol exhibit distinct fluorescence behaviors in methanol, highlighting its potential in photochemical studies .
- Photodimerization : The compound can undergo photodimerization reactions when exposed to UV light, leading to the formation of various anthracene derivatives. This is particularly useful in developing light-responsive materials .
Polymer Chemistry
9-Anthracenemethanol is utilized as a monomer or initiator in polymerization processes, contributing to the development of novel polymeric materials with unique properties.
- Ring-Opening Polymerization : It serves as an initiator for the ring-opening polymerization of lactides and δ-valerolactone, resulting in polymers with enhanced thermal and mechanical properties .
- Functionalized Polymers : The compound has been used to create anthracene-functionalized elastomers that exhibit reversible luminescent properties through light-triggered dimerization and heat-induced depolymerization .
Biological Applications
Research has explored the effects of 9-anthracenemethanol on biological systems, particularly regarding ion channel modulation.
- Chloride Channel Studies : Studies have shown that 9-anthracenemethanol can modulate chloride channels like CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). It exhibits both potentiation and inhibitory effects on these channels, making it a valuable tool for studying ion transport mechanisms .
Synthetic Applications
The compound is also employed in synthetic organic chemistry as a reagent or starting material.
- Diels-Alder Reactions : 9-Anthracenemethanol is utilized in Diels-Alder reactions with various dienophiles, leading to the formation of complex cyclic structures . This application is particularly relevant for synthesizing pharmaceutical intermediates.
- Preparation of Anthracene Derivatives : It serves as a precursor for synthesizing various anthracene derivatives that can be used in organic electronic applications .
Data Tables
Case Studies
- Photodimerization Mechanism :
- Polymer Development :
- Biological Ion Channel Modulation :
Q & A
Q. Basic: What are the standard synthetic routes for 9-Anthraceneethanol, and how can reaction conditions be optimized for yield?
Answer:
this compound is typically synthesized via anthracene derivatives, such as 9-anthraldehyde reduction. A common method involves catalytic hydrogenation using Pd/C or NaBH₄ in ethanol under inert atmospheres . Optimization includes controlling reaction temperature (e.g., 0–5°C for NaBH₄ reductions to minimize side reactions) and solvent purity. For example, anhydrous ethanol reduces hydrolysis byproducts. Post-synthesis, column chromatography with toluene/ethyl acetate gradients (e.g., 9:1 to 4:1) effectively isolates the product . Yield improvements (>80%) require stoichiometric excess (1.2–1.5 eq) of reducing agents and inert gas purging to prevent oxidation.
Q. Basic: How should researchers address discrepancies in reported melting points of this compound derivatives?
Answer:
Melting point variations (e.g., 160–164°C for 9-Anthracenemethanol vs. 213–217°C for 9-Anthracenecarboxylic acid ) arise from polymorphic forms or impurities. To resolve discrepancies:
Purification: Use recrystallization (ethyl acetate/hexane) or preparative HPLC.
Characterization: Pair melting point analysis with DSC to identify polymorph transitions.
Cross-validation: Compare with literature using identical instrumentation (e.g., Kofler hot-stage apparatus) . Contradictory data should prompt reinvestigation of synthetic protocols or impurity profiling via GC-MS .
Q. Intermediate: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE: Nitrile gloves (tested for chemical permeation resistance) and lab coats. Avoid latex due to poor solvent resistance .
- Respiratory protection: Use NIOSH-certified P95 respirators if aerosolization occurs during weighing .
- Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity.
- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous discharge due to environmental persistence .
- Storage: In amber glass under nitrogen at 2–8°C to prevent photodegradation and oxidation .
Q. Intermediate: How can researchers validate the purity of this compound for photophysical studies?
Answer:
- Chromatography: HPLC with C18 columns (acetonitrile/water, 70:30) and UV detection at 254 nm . Purity >98% is required for reproducible fluorescence measurements.
- Spectroscopy: Compare UV-Vis spectra (e.g., λmax ~366 nm in ethanol) with literature. Deviations >5 nm indicate impurities .
- Elemental analysis: Carbon/hydrogen content within ±0.3% of theoretical values confirms stoichiometric integrity .
Q. Advanced: What computational methods predict the photophysical behavior of this compound in bioimaging applications?
Answer:
- TD-DFT: Time-dependent density functional theory (B3LYP/6-311+G(d,p)) calculates excited-state properties, including emission wavelengths and oscillator strengths .
- Solvent modeling: Use PCM (Polarizable Continuum Model) to simulate ethanol/water environments.
- Validation: Cross-check computed λem with experimental fluorescence spectra (e.g., 400–450 nm range) . Discrepancies >10 nm suggest incomplete basis sets or missing solvent effects.
Q. Advanced: How can researchers resolve conflicting data on the environmental stability of this compound?
Answer:
- Degradation studies: Conduct accelerated UV exposure tests (e.g., 254 nm for 24h) and monitor decomposition via LC-MS. Compare half-lives across studies .
- Matrix effects: Test stability in soil/water matrices spiked with humic acid (10 mg/L) to mimic environmental conditions .
- Statistical analysis: Apply ANOVA to datasets from multiple labs to identify outliers. For example, discrepancies in half-life (t₁/₂) may stem from varying pH or microbial activity in test systems .
Q. Advanced: What strategies mitigate aggregation-caused quenching (ACQ) in this compound-based fluorophores?
Answer:
- Structural modification: Introduce steric groups (e.g., 9,10-dibutoxyanthracene derivatives) to prevent π-π stacking .
- Solvent engineering: Use tetrahydrofuran (THF) or dioxane, which disrupt H-bonding and reduce aggregation.
- Concentration optimization: Maintain ≤1 µM in aqueous solutions to avoid collisional quenching. Confirm via fluorescence lifetime imaging (FLIM) .
Q. Methodological: How should researchers design experiments to analyze this compound’s reactivity in radical-mediated reactions?
Answer:
- Radical initiation: Use AIBN (azobisisobutyronitrile) at 60–80°C in toluene. Monitor progress via EPR spectroscopy to detect anthracenyl radicals .
- Trapping agents: Add TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to quench reactions and identify adducts via HRMS .
- Kinetic studies: Employ stopped-flow techniques to measure rate constants (k) for OH radical reactions, referencing gas-phase data from Helmig and Harger (1994) .
Q. Methodological: What analytical techniques are optimal for quantifying this compound in environmental samples?
Answer:
- GC-MS: Use DB-5MS columns (30 m × 0.25 mm) with electron ionization (70 eV). Monitor m/z 208 (molecular ion) and 180 (base peak) .
- Sample prep: Solid-phase extraction (C18 cartridges) eluted with dichloromethane. Recovery rates >90% require pH adjustment to 7 .
- Validation: Spike samples with deuterated analogs (e.g., this compound-d10) as internal standards to correct for matrix effects .
Q. Advanced: How can single-crystal X-ray diffraction (SC-XRD) elucidate the molecular packing of this compound derivatives?
Answer:
- Crystallization: Grow crystals via slow evaporation of ethyl acetate solutions at 4°C .
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Process with SHELXL for structure refinement .
- Analysis: Evaluate π-π distances (3.4–3.6 Å typical for anthracene stacks) and hydrogen-bonding networks (e.g., O-H···O interactions) using Mercury software. Compare with Cambridge Structural Database entries .
Properties
IUPAC Name |
2-anthracen-9-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMQYHQWUWCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299969 | |
Record name | 9-Anthraceneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54060-73-0 | |
Record name | 9-Anthraceneethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Anthraceneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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